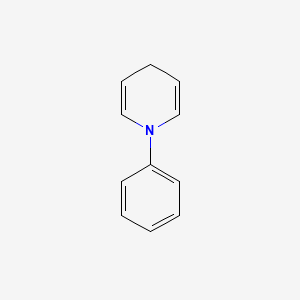
1-Phenyl-1,4-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1,4-dihydropyridine is an organic compound belonging to the class of dihydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and two double bonds. The phenyl group attached to the 1-position of the dihydropyridine ring enhances its chemical properties and biological activities. Dihydropyridines are well-known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases such as hypertension and angina .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-1,4-dihydropyridine can be synthesized through various methods, with the Hantzsch reaction being one of the most common. This reaction involves the cyclocondensation of an aldehyde (such as benzaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or ammonium acetate. The reaction typically proceeds under reflux conditions in ethanol or acetic acid .
Another method involves the use of solvent-free conditions with a heterogeneous catalyst, such as magnesium ferrite nanoparticles. This approach offers advantages such as shorter reaction times, higher yields, and the ability to recycle the catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction of this compound can yield tetrahydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ferric chloride, and manganese dioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives
Reduction: Tetrahydropyridine derivatives
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
1-Phenyl-1,4-dihydropyridine has a wide range of applications in scientific research:
Mécanisme D'action
1-Phenyl-1,4-dihydropyridine exerts its effects primarily by binding to and blocking voltage-gated L-type calcium channels. These channels are responsible for the influx of calcium ions into cells, which is crucial for various physiological processes such as muscle contraction and neurotransmitter release. By blocking these channels, this compound reduces calcium influx, leading to vasodilation and decreased blood pressure .
Comparaison Avec Des Composés Similaires
1-Phenyl-1,4-dihydropyridine can be compared with other dihydropyridines, such as nifedipine, amlodipine, and nicardipine. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and clinical applications . For example, amlodipine has a longer half-life and is used for chronic hypertension management, while nifedipine is used for acute angina relief .
List of Similar Compounds
- Nifedipine
- Amlodipine
- Nicardipine
- Nimodipine
- Felodipine
This compound stands out due to its unique phenyl substitution, which can influence its binding affinity and selectivity for calcium channels .
Propriétés
Numéro CAS |
34865-02-6 |
|---|---|
Formule moléculaire |
C11H11N |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
1-phenyl-4H-pyridine |
InChI |
InChI=1S/C11H11N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-10H,2H2 |
Clé InChI |
YAZSOZFBCRSYAA-UHFFFAOYSA-N |
SMILES canonique |
C1C=CN(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




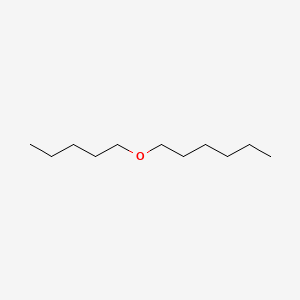


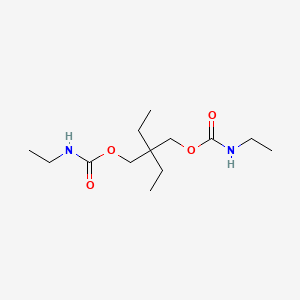
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
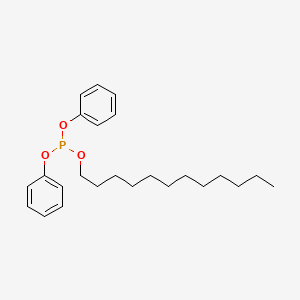
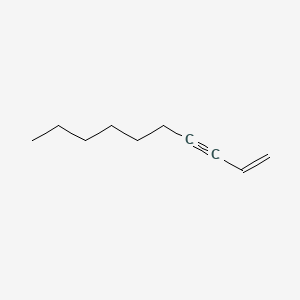

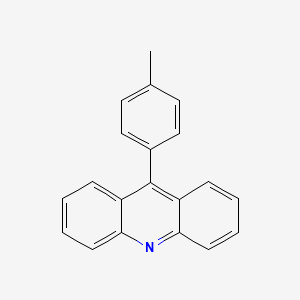
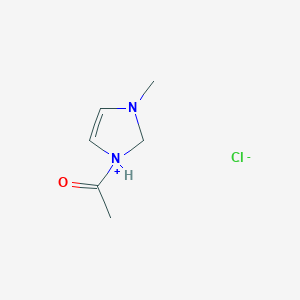
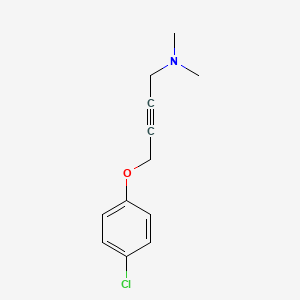
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
